2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide 2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034382-95-9
VCID: VC4642348
InChI: InChI=1S/C18H25BrN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22)
SMILES: C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCSCC3
Molecular Formula: C18H25BrN2OS
Molecular Weight: 397.38

2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

CAS No.: 2034382-95-9

Cat. No.: VC4642348

Molecular Formula: C18H25BrN2OS

Molecular Weight: 397.38

* For research use only. Not for human or veterinary use.

2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide - 2034382-95-9

Specification

CAS No. 2034382-95-9
Molecular Formula C18H25BrN2OS
Molecular Weight 397.38
IUPAC Name 2-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Standard InChI InChI=1S/C18H25BrN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22)
Standard InChI Key LPHMDNXUFRTJKZ-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCSCC3

Introduction

Synthesis of the Compound

The synthesis of 2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide likely involves multi-step organic reactions, including:

  • Bromination: Introduction of the bromine atom to the benzamide backbone.

  • Amidation Reaction: Formation of the amide bond between the benzoyl group and the piperidine moiety.

  • Cyclization: Incorporation of the tetrahydrothiopyran ring into the structure.

While specific reaction conditions are not detailed in the sources, standard organic chemistry techniques such as refluxing, use of catalysts, and purification via recrystallization or chromatography are implied.

Potential Applications

The structural features of this compound suggest possible applications in medicinal chemistry and drug discovery:

  • Pharmacological Activity:

    • The brominated benzamide scaffold is often associated with antimicrobial, anticancer, or anti-inflammatory properties.

    • The piperidine moiety is a known pharmacophore in many bioactive molecules.

    • The thiopyran ring may enhance lipophilicity and membrane permeability.

  • Molecular Docking Studies:

    • Similar compounds have been evaluated for binding to biological targets such as enzymes or receptors.

    • The bromine atom may facilitate halogen bonding interactions with protein active sites.

  • Chemical Modifications:

    • The compound can serve as a precursor for derivatives with enhanced activity or selectivity.

Research Gaps

Despite its potential, limited data is available on this compound's biological evaluation or pharmacokinetics. Future studies could focus on:

  • In vitro assays to test antimicrobial, anticancer, or anti-inflammatory activity.

  • Molecular docking simulations to identify target proteins.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for drug development.

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